4-(Chlorosulfonyl)-2-fluorobenzoic acid

Vue d'ensemble

Description

4-(Chlorosulfonyl)benzoic acid is an organic compound with the molecular formula ClSO2C6H4CO2H . It is used as a reagent in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It also serves as a reagent in the sulfonation of γ-cyclodextrin .

Synthesis Analysis

The synthesis of 4-(Chlorosulfonyl)benzoic acid involves heating the mixture to 40°C for 2 hours. The reaction mixture is then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The molecular weight of 4-(Chlorosulfonyl)benzoic acid is 220.63 Da . The compound has a linear formula of ClSO2C6H4CO2H . The SMILES string representation is OC(=O)c1ccc(cc1)S(Cl)(=O)=O .Chemical Reactions Analysis

4-(Chlorosulfonyl)benzoic acid is used in the preparation of polymer-bound transfer hydrogenation catalysts . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)benzoic acid is a solid with a melting point of 233-235 °C . The compound is also reported to have a molecular weight of 220.63 .Applications De Recherche Scientifique

Catalyzing Living Radical Polymerizations

4-(Chlorosulfonyl)-2-fluorobenzoic acid: is utilized as a chemical reagent in living radical polymerizations. This process is essential for creating polymers with well-defined structures and functionalities. The compound acts as a catalyst, enabling the control over molecular weight distribution and the architecture of the polymers .

Preparation of Polymer Bound Transfer Hydrogenation Catalysts

This compound is instrumental in the synthesis of polymer-bound transfer hydrogenation catalysts. These catalysts are significant in the field of green chemistry, as they facilitate the reduction of unsaturated organic compounds using hydrogen donors instead of molecular hydrogen, thus offering a safer and more sustainable approach .

Synthesis of 4-(Carboxymethyl-sulfamoyl)-benzoyladenosine

In medicinal chemistry, 4-(Chlorosulfonyl)-2-fluorobenzoic acid is used to synthesize 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . This compound has potential therapeutic applications and is a subject of interest for its biological activities .

Sulfonation of γ-Cyclodextrin

The compound serves as a reagent in the sulfonation of γ-cyclodextrin. Sulfonated cyclodextrins have enhanced solubility and are used to increase the solubility of poorly soluble drugs, thus improving their bioavailability and therapeutic efficacy .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 4-(Chlorosulfonyl)-2-fluorobenzoic acid is involved in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group makes it a versatile building block for constructing a wide range of pharmacologically active molecules .

Surfactant Synthesis

The compound’s structure, containing both hydrophilic and lipophilic parts, makes it suitable for the synthesis of surfactants. These surfactants can be used in a variety of applications, including detergents, emulsifiers, and wetting agents .

Research on Membrane Permeabilization

In biochemical research, surfactants derived from 4-(Chlorosulfonyl)-2-fluorobenzoic acid can be used to study membrane permeabilization. This is crucial for understanding the transport of molecules across cell membranes and can have implications in drug delivery .

Inclusion Body Solubilization

The surfactant properties of compounds synthesized from 4-(Chlorosulfonyl)-2-fluorobenzoic acid can be applied in the solubilization of inclusion bodies. This is particularly useful in recombinant protein production, where inclusion bodies need to be solubilized for protein recovery and purification .

Safety and Hazards

Propriétés

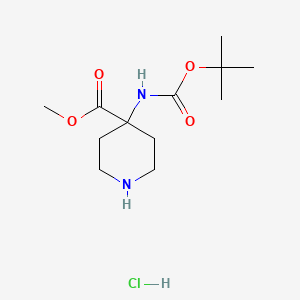

IUPAC Name |

4-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEVLPITHCKEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)-2-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)